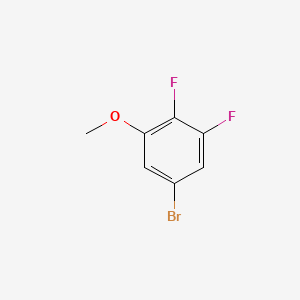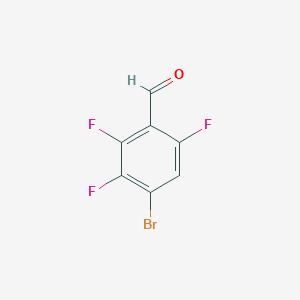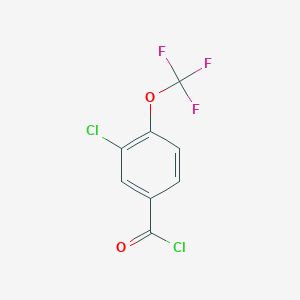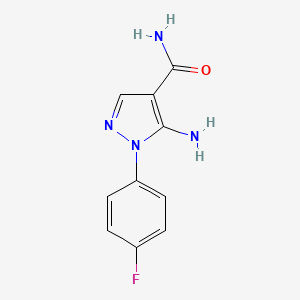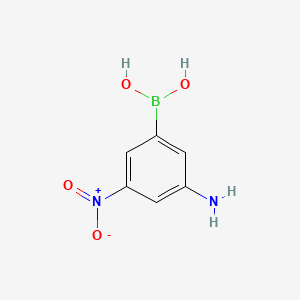
3-氨基-5-硝基苯硼酸
描述
3-Amino-5-nitrophenylboronic acid: is an organic compound with the molecular formula C6H7BN2O4 It is a boronic acid derivative that features both an amino group and a nitro group attached to a phenyl ring
科学研究应用
Chemistry: 3-Amino-5-nitrophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, 3-Amino-5-nitrophenylboronic acid is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties make it suitable for use in various industrial processes .
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In the context of SM cross-coupling reactions, 3-Amino-5-nitrophenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst, such as palladium . The metal catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The boronic acid then transfers its organic group to the metal, replacing the electrophilic group .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific organic groups involved.
Result of Action
The primary result of the action of 3-Amino-5-nitrophenylboronic acid in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used. The exact molecular and cellular effects would depend on the nature of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-nitrophenylboronic acid. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, contact with skin and eyes should be avoided, and suitable protective clothing should be worn . These precautions help ensure the safe and effective use of the compound.
生化分析
Biochemical Properties
3-Amino-5-nitrophenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making 3-Amino-5-nitrophenylboronic acid a valuable tool in studying protease function and regulation. Additionally, this compound can form complexes with diols and other hydroxyl-containing biomolecules, further expanding its utility in biochemical research .
Cellular Effects
The effects of 3-Amino-5-nitrophenylboronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving serine proteases. By inhibiting these enzymes, 3-Amino-5-nitrophenylboronic acid can modulate signal transduction, gene expression, and cellular metabolism. For instance, the inhibition of proteases involved in apoptosis can lead to altered cell survival and proliferation rates . Furthermore, this compound’s interaction with hydroxyl-containing biomolecules can affect cellular redox states and metabolic fluxes.
Molecular Mechanism
At the molecular level, 3-Amino-5-nitrophenylboronic acid exerts its effects primarily through the formation of covalent bonds with target biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in proteases, leading to enzyme inhibition. This interaction is reversible, allowing for the study of dynamic biochemical processes. Additionally, the nitro group of 3-Amino-5-nitrophenylboronic acid can participate in redox reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-nitrophenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Studies have shown that the inhibitory effects of 3-Amino-5-nitrophenylboronic acid on proteases can persist for several hours, with gradual loss of activity over time. Long-term studies in vitro and in vivo have indicated that this compound can have lasting effects on cellular function, particularly in the context of enzyme inhibition .
Dosage Effects in Animal Models
The effects of 3-Amino-5-nitrophenylboronic acid in animal models vary with dosage. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 3-Amino-5-nitrophenylboronic acid can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a critical concentration of the compound is required to achieve enzyme inhibition. Beyond this threshold, the risk of toxic effects increases .
Metabolic Pathways
3-Amino-5-nitrophenylboronic acid is involved in several metabolic pathways, particularly those related to amino acid and boron metabolism. This compound can be metabolized by enzymes that process boronic acids, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and efficacy of 3-Amino-5-nitrophenylboronic acid in biochemical reactions. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 3-Amino-5-nitrophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical activity. The transport and distribution of 3-Amino-5-nitrophenylboronic acid can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 3-Amino-5-nitrophenylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct 3-Amino-5-nitrophenylboronic acid to the nucleus or mitochondria, where it can exert its effects on enzyme activity and cellular processes. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-nitrophenylboronic acid typically involves the nitration of 3-Aminophenylboronic acid. The nitration process introduces a nitro group into the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of 3-Amino-5-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 3-Amino-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Suzuki-Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of biaryl compounds.
相似化合物的比较
3-Aminophenylboronic acid: Lacks the nitro group, making it less reactive in certain reactions.
5-Nitrophenylboronic acid: Lacks the amino group, limiting its applications in biological research.
4-Amino-3-nitrophenylboronic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3-Amino-5-nitrophenylboronic acid is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis and material science .
属性
IUPAC Name |
(3-amino-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVJZQJSYAKUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372256 | |
| Record name | 3-Amino-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-05-7 | |
| Record name | 3-Amino-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


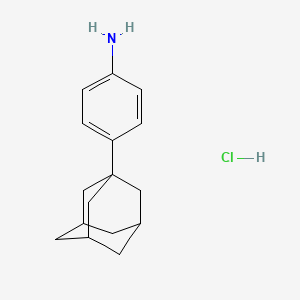
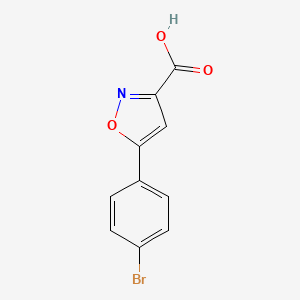
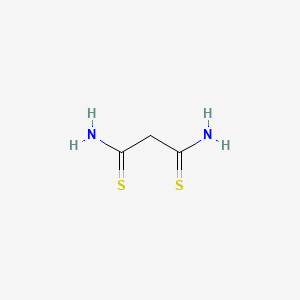
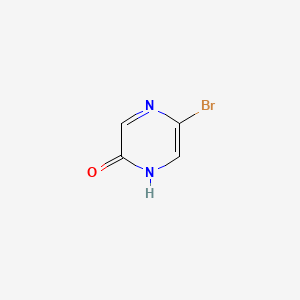
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
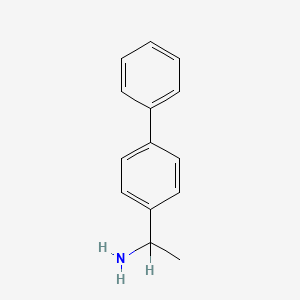
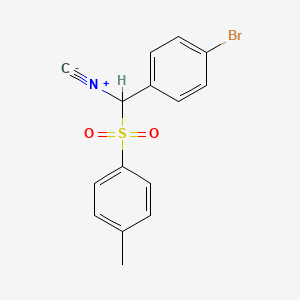
![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)
